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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

Get Quote

Introduction & Chemical Profile
2-Chloro-4-methyl-5-nitroquinoline (CAS: 54965-60-5) is a tri-functionalized quinoline

scaffold. Its value lies in the orthogonal reactivity of its three substituents, allowing for

sequential, regioselective modification.

C-2 Chlorine: A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr),

activated by the ring nitrogen and the electron-withdrawing nitro group.

C-5 Nitro Group: Provides electronic activation for the C-2 position and serves as a masked

amino group (via reduction) for further derivatization.

C-4 Methyl Group: A semi-benzylic site capable of oxidative functionalization or

condensation reactions.

Physicochemical Properties (Predicted)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13944194#bc-rfq
https://www.benchchem.com/product/b13944194/docs?utm_src=pdf-body#application-note-2-chloro-4-methyl-5-nitroquinoline-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13944194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Formula C₁₀H₇ClN₂O₂

MW 222.63 g/mol

Appearance Yellow to Orange Solid Typical of nitro-quinolines

Solubility DCM, DMSO, DMF, EtOAc Poor water solubility

LogP ~3.3 Lipophilic scaffold

Melting Point 133–134 °C Varies by purity/polymorph

Reactivity Map & Strategic Planning
The following diagram illustrates the logical flow of functionalization for this scaffold.
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Figure 1: Orthogonal reactivity allows for diverse library generation. The C-2 chlorine is typically

the first point of diversification.

Synthesis Protocol
Objective: Preparation of 2-Chloro-4-methyl-5-nitroquinoline from 4-methylquinoline

(Lepidine) or 4-methyl-2-quinolone.

Route A: From 4-Methyl-2-quinolone (Recommended)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13944194/docs?utm_src=pdf-body-img#application-note-2-chloro-4-methyl-5-nitroquinoline-in-organic-synthesis
https://www.benchchem.com/product/b13944194/docs?utm_src=pdf-body#application-note-2-chloro-4-methyl-5-nitroquinoline-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13944194?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This route is preferred for safety and scalability compared to direct nitration of the chloro-

derivative.

Step 1: Nitration[1][2][3][4][5][6][7]
Precursor: 4-methylquinolin-2(1H)-one.

Reagents: Conc. H₂SO₄, Fuming HNO₃.[3][6]

Mechanism: Electrophilic aromatic substitution. The reaction yields a mixture of 5-nitro and

8-nitro isomers (approx. 1:1 ratio).

Procedure:

Dissolve 4-methylquinolin-2(1H)-one (10 g) in Conc. H₂SO₄ (50 mL) at 0°C.

Dropwise add fuming HNO₃ (1.1 eq) while maintaining temp <5°C.

Stir at 0–10°C for 2 hours.

Pour onto ice/water. Filter the yellow precipitate.[6][8]

Purification (Critical): Recrystallize from Acetic Acid or Ethanol. The 5-nitro isomer is

typically less soluble and crystallizes first. Verify regiochemistry via ¹H NMR (H-8 doublet

is distinct from H-5).

Step 2: Chlorination[5][6][8]
Precursor: 4-methyl-5-nitroquinolin-2(1H)-one (Pure isomer).

Reagents: POCl₃ (Phosphorus Oxychloride).[5]

Procedure:

Suspend the 5-nitro intermediate (5 g) in POCl₃ (25 mL).

Optional: Add catalytic DMF (2-3 drops) to accelerate Vilsmeier-Haack-like activation.

Reflux (105°C) for 2–3 hours until the solution is clear.
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Workup: Cool to RT. Slowly pour into crushed ice with vigorous stirring (Exothermic!).

Neutralize with NH₄OH to pH 8.

Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield: Expect 85–90% of the 2-chloro target.

Functionalization Protocols
Protocol 1: SNAr Displacement (C-2 Modification)
This reaction introduces the primary pharmacophore. The 5-nitro group makes the C-2 chlorine

highly susceptible to nucleophilic attack.

Reagents:

Substrate: 2-Chloro-4-methyl-5-nitroquinoline (1.0 eq)

Nucleophile: Primary Amine (e.g., Aniline, Morpholine) (1.1 eq)

Base: DIPEA or K₂CO₃ (2.0 eq)

Solvent: DMF or Isopropanol

Step-by-Step:

Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of DMF (or iPrOH for lower boiling

amines).

Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine.

Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

Note: The spot will shift from high R_f (non-polar chloro) to lower R_f (polar amino).

Workup: Dilute with water (15 mL). The product usually precipitates. Filter and wash with

water.[3] If no precipitate, extract with EtOAc.
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Protocol 2: Nitro Reduction (Access to 5-
Aminoquinolines)
Reduction is typically performed after C-2 substitution to avoid side reactions with the

chlorination.

Method: Iron/Ammonium Chloride (Bechamp Reduction)

Why: Chemoselective; avoids de-chlorination (which can occur with H₂/Pd).

Procedure:

Dissolve the nitro-quinoline derivative (1 mmol) in EtOH/Water (4:1, 10 mL).

Add NH₄Cl (5 eq) and Iron powder (5 eq).

Reflux (80°C) for 1–2 hours.

Filtration: Filter hot through Celite to remove iron oxides.

Isolation: Concentrate filtrate, neutralize with NaHCO₃, and extract with EtOAc.

Case Study: Synthesis of a Kinase Inhibitor Lead
Hypothetical workflow based on known bioactive quinolines (e.g., Bosutinib analogs).

Target: N2-(3-chloro-4-fluorophenyl)-4-methylquinoline-2,5-diamine.
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Step Transformation Conditions Yield

1 SNAr

2-Cl-4-Me-5-NO₂-

quinoline + 3-Cl-4-F-

aniline, EtOH, Reflux

92%

2 Reduction
Fe, NH₄Cl, EtOH/H₂O,

80°C
85%

3 Acylation

(Optional) 5-NH₂ +

Acryloyl chloride ->

Acrylamide

70%

Troubleshooting & Safety
Troubleshooting Table

Issue Probable Cause Solution

Low Yield in Step 1 (Nitration) Formation of 8-nitro isomer
Optimize recrystallization

solvent (AcOH vs. EtOH).

Incomplete Chlorination Wet POCl₃ or inactive reagent

Use fresh POCl₃; add catalytic

DMF; ensure anhydrous

conditions.

De-chlorination during

Reduction
Pd/C used with H₂

Switch to Fe/NH₄Cl or SnCl₂

(stannous chloride) reduction.

Hydrolysis of C-2 Cl Aqueous workup too basic/hot
Keep workup cold (<10°C) and

pH neutral/mildly basic.

Safety (MSDS Highlights)
2-Chloro-4-methyl-5-nitroquinoline: Irritant, potential mutagen (nitro-aromatic). Handle in a

fume hood.

POCl₃: Reacts violently with water releasing HCl gas. Quench with extreme caution.

Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13944194/docs#application-note-2-chloro-4-methyl-
5-nitroquinoline-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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